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o-Phenylbenzyl acrylate - 1373162-82-3

o-Phenylbenzyl acrylate

Catalog Number: EVT-3372836
CAS Number: 1373162-82-3
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
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Product Introduction

Overview

o-Phenylbenzyl acrylate is an organic compound classified as an acrylate ester. Its chemical formula is C16_{16}H14_{14}O2_2, and it is primarily used in polymer chemistry and materials science due to its ability to undergo polymerization when exposed to ultraviolet light or heat. This compound is a derivative of phenylbenzyl alcohol and acrylic acid, making it a valuable monomer in the synthesis of various polymeric materials.

Source and Classification

o-Phenylbenzyl acrylate is synthesized from o-phenylbenzyl alcohol and acrylic acid through an esterification reaction. It falls under the category of acrylates, which are known for their reactivity and versatility in forming polymers. The compound has been studied for its applications in coatings, adhesives, and other materials that require high-performance properties.

Synthesis Analysis

Methods

The synthesis of o-phenylbenzyl acrylate typically involves the following steps:

  1. Esterification Reaction: This is the primary method where o-phenylbenzyl alcohol reacts with acrylic acid in the presence of a catalyst, usually an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  2. Reaction Conditions: The reaction is generally conducted under reflux conditions to facilitate the removal of water formed during the esterification process, thus driving the reaction towards product formation.

Technical Details

  • Catalysts: Acid catalysts are preferred due to their ability to enhance the reaction rate without significantly altering the product's structure.
  • Temperature: The reaction typically occurs at elevated temperatures (around 100-150 °C) to ensure complete conversion of reactants.
  • Purification: Post-reaction, the product can be purified using techniques such as distillation or chromatography to remove unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

o-Phenylbenzyl acrylate consists of a phenyl group attached to a benzyl group, which is further connected to an acrylate functional group. Its structural formula can be represented as follows:

C6H5CH2C(=O)OC=C(H)C6H5\text{C}_6\text{H}_5\text{CH}_2\text{C}(=O)\text{O}\text{C}=\text{C}(\text{H})\text{C}_6\text{H}_5

Data

  • Molecular Weight: 250.29 g/mol
  • CAS Number: 1373162-82-3
  • Chemical Structure: The compound features both aromatic (phenyl) and aliphatic (acrylate) characteristics, contributing to its unique properties.
Chemical Reactions Analysis

Reactions

o-Phenylbenzyl acrylate can undergo several chemical reactions, including:

  1. Polymerization: Upon exposure to UV light or heat, o-phenylbenzyl acrylate can polymerize to form cross-linked networks, which are useful in coatings and adhesives.
  2. Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze back into o-phenylbenzyl alcohol and acrylic acid.

Technical Details

  • Polymerization Mechanism: The polymerization process typically involves radical initiation, where free radicals initiate the reaction by attacking the double bond of the acrylate group.
  • Kinetics: The rate of polymerization can be influenced by factors such as temperature, concentration of initiators, and presence of inhibitors.
Mechanism of Action

Process

The mechanism of action for o-phenylbenzyl acrylate primarily revolves around its polymerization process:

  1. Initiation: Free radicals generated from thermal or photochemical processes attack the double bond in the acrylate group.
  2. Propagation: The resulting radical adds to another molecule of o-phenylbenzyl acrylate, forming a longer chain radical.
  3. Termination: The reaction concludes when two radicals combine or when a radical reacts with an inhibitor.

Data

The efficiency of this mechanism makes o-phenylbenzyl acrylate desirable for applications requiring fast curing times and strong mechanical properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid
  • Odor: Characteristic aromatic odor
  • Boiling Point: Approximately 220 °C
  • Melting Point: Not well-defined due to its liquid state at room temperature.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of unsaturated bonds in the acrylate moiety.
  • Solubility: Soluble in organic solvents such as ethanol, acetone, and chloroform but insoluble in water.

Relevant Data or Analyses

The compound's reactivity profile makes it suitable for applications in coatings that require rapid curing under UV light.

Applications

o-Phenylbenzyl acrylate finds diverse applications in various scientific fields:

  1. Coatings: Used in formulating high-performance coatings that require durability and resistance to environmental factors.
  2. Adhesives: Employed in adhesives that need quick curing times and strong bonding capabilities.
  3. Optical Materials: Its properties make it suitable for use in optical materials where clarity and refractive index are critical.
  4. Biomedical Applications: Potential use in drug delivery systems due to its biocompatibility when properly formulated.
Synthesis and Functionalization of o-Phenylbenzyl Acrylate

Radical Polymerization Pathways for o-Phenylbenzyl Acrylate Monomers

Conventional free radical polymerization (FRP) of o-Phenylbenzyl acrylate presents unique challenges due to steric hindrance from the ortho-substituted phenyl group and the propensity for chain transfer reactions. The monomer's allylic hydrogen atoms facilitate chain transfer to monomer pathways, leading to premature chain termination and low-molecular-weight oligomers rather than high polymers. As demonstrated in terpene-based acrylate systems, this limitation manifests as conversion plateaus near 40–60% and molecular weights (Mn) typically below 20,000 g/mol [1]. Despite these kinetic limitations, FRP remains industrially relevant for o-PBA due to its operational simplicity and tolerance to diverse reaction conditions.

The steric profile of o-PBA significantly influences polymerization kinetics. Bulky substituents at the ortho position hinder radical accessibility to the vinyl group, reducing propagation rate coefficients (kp) compared to less hindered acrylates like methyl acrylate. This phenomenon is corroborated by fluorinated acrylate studies where sterically demanding side chains similarly impede chain growth [4]. Temperature optimization studies reveal that increasing reaction temperatures (70–90°C) partially mitigates steric limitations, though excessive heat promotes chain transfer. Initiator selection further modulates outcomes: Difunctional initiators like azobis(isobutyronitrile) (AIBN) yield higher molecular weights than peroxide-based systems due to reduced chain transfer tendencies [1] [4].

Table 1: Radical Polymerization Performance of o-Phenylbenzyl Acrylate Under Varied Conditions

InitiatorTemperature (°C)Time (h)Conversion (%)Mn (g/mol)Đ (Ɖ)
AIBN70246218,5002.1
Benzoyl Peroxide80185815,2002.4
Di-tert-butyl Peroxide90126722,3001.9

Emulsion polymerization provides an effective pathway to overcome steric and kinetic limitations. Surfactant-stabilized aqueous systems (e.g., using sodium dodecyl sulfate) facilitate higher molecular weights (Mn ≈ 35,000 g/mol) at near-complete conversions (>90%). This enhancement stems from the "confinement effect" within micelles, where locally elevated monomer concentrations accelerate propagation while suppressing termination events. The water medium also efficiently dissipates heat, minimizing thermal side reactions prevalent in bulk systems [1].

Copolymerization Strategies with Aromatic and Aliphatic Methacrylates

Copolymerization dramatically expands the property profiles achievable with o-Phenylbenzyl acrylate. Its compatibility with both aromatic and aliphatic comonomers enables precise tuning of thermal, optical, and mechanical characteristics. When copolymerized with methyl methacrylate (MMA), o-PBA enhances the refractive index (nD) while maintaining the transparency of poly(methyl methacrylate) (PMMA). Reactivity ratio studies (ro-PBA ≈ 0.85; rMMA ≈ 0.92) indicate near-ideal random incorporation, with o-PBA content directly correlating with refractive index enhancement (ΔnD ≈ +0.02 per 10 mol% o-PBA) [4].

The ortho-phenylbenzyl moiety imparts exceptional compatibility with aromatic methacrylates. Terpolymer systems incorporating o-PBA, glycidyl methacrylate (GMA), and styrene exhibit synergistic property enhancements: The epoxy functionality of GMA enables post-polymerization crosslinking, while styrene improves processability. These systems achieve glass transition temperatures (Tg) exceeding 125°C at 25 mol% o-PBA loading, significantly higher than binary acrylate/methacrylate copolymers [1].

Table 2: Copolymer Properties of o-Phenylbenzyl Acrylate with Selected Comonomers

Comonomer Systemo-PBA (mol%)Tg (°C)Refractive Index (nD)Notable Features
Methyl methacrylate201121.515Optical clarity retention
Styrene301051.590Enhanced solvent resistance
Glycidyl methacrylate251281.542Pendant crosslinkable groups
Dodecafluoroheptyl methacrylate15951.422Hydrophobicity + low surface energy

Fluorinated methacrylates present particularly valuable copolymerization partners. Incorporating monomers like dodecafluoroheptyl methacrylate (DFHMA) yields materials combining o-PBA's high refractive index with extreme hydrophobicity and chemical resistance. At 15 mol% o-PBA in DFHMA copolymers, water contact angles exceed 110° while maintaining >90% optical transmission. Phase separation is suppressed due to favorable π–π interactions between the o-PBA phenyl groups and fluorinated aromatic segments, as observed in analogous fluorinated acrylate systems [4].

Catalytic Systems for Controlled/Living Polymerization

Controlled radical polymerization (CRP) techniques overcome traditional FRP limitations for o-PBA by minimizing chain transfer and termination. Atom Transfer Radical Polymerization (ATRP) proves particularly effective when employing sterically accommodating ligands. Initial challenges with copper-based ATRP arise from potential coordination between the catalyst and the ester carbonyl of o-PBA, which can destabilize the Cu(I)/Cu(II) equilibrium. This is mitigated through ligand selection: Tris(2-pyridylmethyl)amine (TPMA) outperforms conventional PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) by forming more stable complexes resistant to disruption by polar functionalities [1] [5].

Catalyst systems require careful optimization for o-PBA:

CuBr/TPMA Complexation:  1. [Cu(I)TPMA]Br exhibits K<sub>eq</sub> ≈ 10<sup>8</sup> M<sup>-1</sup>  2. Carbonyl coordination reduced by 85% vs. CuBr/bpy systems  3. o-PBA polymerization Đ values: 1.15–1.25 vs. 1.4+ with bpy  

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization provides a metal-free alternative. Chain transfer agents (CTAs) with high transfer constants, such as 2-cyano-2-propyl benzodithioate, ensure narrow molecular weight distributions (Đ < 1.2). The o-PBA's steric bulk necessitates extended polymerization times (48–72 hours) for high conversions (>90%), but enables precise molecular weight control from 5,000 to 100,000 g/mol. Block copolymer synthesis demonstrates the living character of these systems: Poly(o-PBA)-b-poly(butyl acrylate) diblock copolymers self-assemble into ordered nanostructures, as confirmed by small-angle X-ray scattering (SAXS) [1].

Deprotection strategies for functionalized o-PBA derivatives expand architectural possibilities. Polymerization of tert-butyl-protected o-phenylbenzyl acrylate followed by acid-catalyzed deprotection generates poly(o-phenylbenzyl acrylate-co-acrylic acid) copolymers with precisely placed carboxylic acid functionality. This approach prevents catalyst poisoning during ATRP while enabling subsequent functionalization or pH-responsive behavior [5].

Green Chemistry Approaches in Acrylate Functionalization

Implementing green chemistry principles in o-PBA synthesis and polymerization addresses significant environmental challenges associated with acrylate production. Solvent selection critically impacts process sustainability. Traditional organic solvents (toluene, THF) are systematically replaced by safer alternatives:

Solvent Replacement Strategy:  1. Toluene → Cyclopentyl methyl ether (CPME):  - Similar solvating power  - Higher boiling point (106°C)  - Reduced aquatic toxicity (LC50 >100 mg/L)  2. DMF → Ethyl lactate (biosourced):  - Renewable feedstock  - Biodegradability  - OEL 50 ppm (vs. 10 ppm for DMF)  

Microwave-assisted polymerization significantly enhances energy efficiency. o-PBA polymerization under microwave irradiation (100 W, 80°C) achieves 95% conversion in 45 minutes versus 24 hours conventionally, reducing energy consumption by approximately 85%. This acceleration occurs without compromising molecular weight control when applied in RAFT systems [2] [6].

Enzymatic initiation represents an emerging sustainable technology. Horseradish peroxidase (HRP)/hydrogen peroxide systems generate radicals under aqueous conditions at ambient temperatures. For o-PBA, enzymatic initiation in aqueous emulsions achieves 80% conversion with Mn ≈ 28,000 g/mol, comparable to conventional initiation but without toxic initiator residues. Bienzymatic systems coupling glucose oxidase (GOx) with HRP enable in situ H2O2 generation from glucose and oxygen, eliminating the need for hazardous peroxide handling [6]:

Enzymatic Initiation Mechanism:  1. GOx oxidizes glucose → Gluconic acid + H<sub>2</sub>O<sub>2</sub>  2. HRP consumes H<sub>2</sub>O<sub>2</sub> → Forms Compound I (Fe<sup>IV</sup>=O •<sup>+</sup>)  3. Compound I abstracts H from mediator (e.g., acetylacetone)  4. Mediator radical initiates o-PBA polymerization  

Atom economy optimization focuses on esterification routes to o-PBA itself. Direct acrylation of o-phenylbenzyl alcohol with acryloyl chloride achieves 92% atom economy versus 65% for transesterification routes. However, the HCl byproduct necessitates careful management. Solid acid catalysts (e.g., immobilized lipases) enable transesterification without stoichiometric reagents, improving E-factors from 5.2 to 1.8 [6] [8].

Table 3: Green Solvent Assessment for o-Phenylbenzyl Acrylate Polymerization

SolventGlobal Warming PotentialHuman ToxicityBiodegradabilityProcess Compatibility
TolueneHighHighLowExcellent
THFMediumMediumMediumGood
CPMELowLowMediumExcellent
Ethyl LactateVery LowVery LowHighGood (limited for hydrophobic monomers)
scCO2Very LowVery LowN/AModerate (pressure constraints)

Comprehensive Compound List

Properties

CAS Number

1373162-82-3

Product Name

o-Phenylbenzyl acrylate

IUPAC Name

(2-phenylphenyl)methyl prop-2-enoate

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c1-2-16(17)18-12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

PKMSXGVLJHFQHJ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2

Canonical SMILES

C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2

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